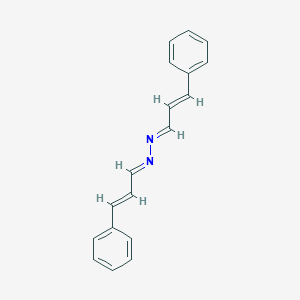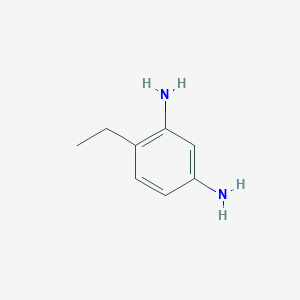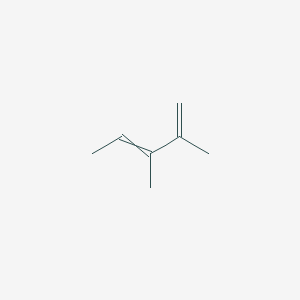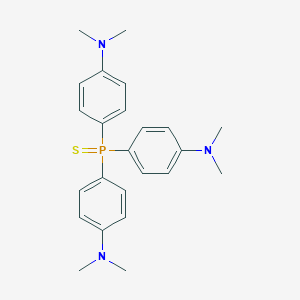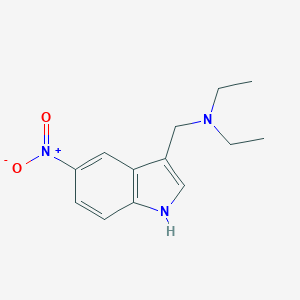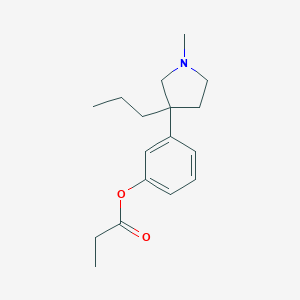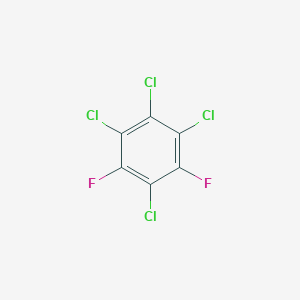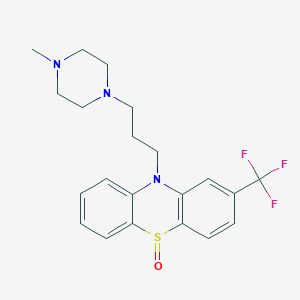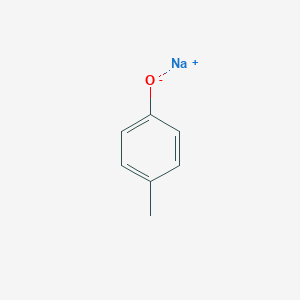
Sodium p-cresolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium p-cresolate, also known as sodium para-cresolate, is a chemical compound that belongs to the class of cresols. It is a white crystalline powder with a characteristic phenolic odor. This compound is commonly used in the chemical industry as an intermediate for the production of various chemicals, including resins, dyes, and pharmaceuticals. In recent years, this compound has gained attention in the scientific community for its potential applications in research.
Wirkmechanismus
The mechanism of action of Sodium p-cresolate p-cresolate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, this compound p-cresolate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial and antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sodium p-cresolate p-cresolate in lab experiments is its relatively low cost and easy availability. This compound is also stable under a wide range of conditions, making it a versatile reagent for various chemical reactions. However, this compound p-cresolate can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling it.
Zukünftige Richtungen
There are several potential future directions for research on Sodium p-cresolate p-cresolate. One area of research is the development of new drugs and therapies based on the antimicrobial, antioxidant, and anti-inflammatory properties of this compound p-cresolate. Another area of research is the use of this compound p-cresolate as a reagent in the synthesis of new organic compounds. Finally, further studies are needed to fully understand the mechanism of action of this compound p-cresolate and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Sodium p-cresolate has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies. This compound has also been used as a reagent in various chemical reactions, including the synthesis of organic compounds.
Eigenschaften
| 1121-70-6 | |
Molekularformel |
C7H7NaO |
Molekulargewicht |
130.12 g/mol |
IUPAC-Name |
sodium;4-methylphenolate |
InChI |
InChI=1S/C7H8O.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
ZECBPBHBGNLLMU-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
Kanonische SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
| 1121-70-6 | |
Verwandte CAS-Nummern |
106-44-5 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

